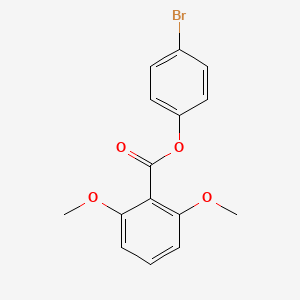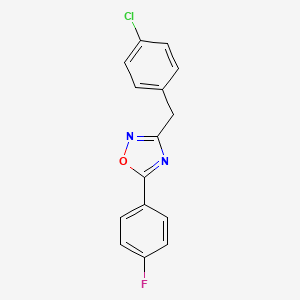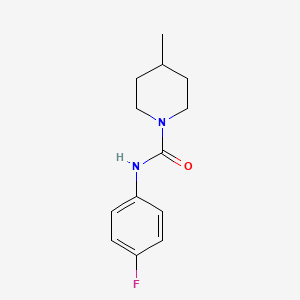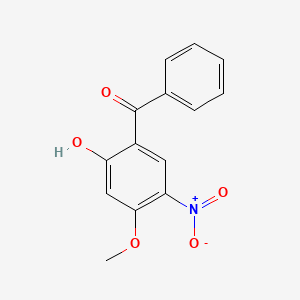
4-bromophenyl 2,6-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromophenyl 2,6-dimethoxybenzoate, also known as BDMP, is a chemical compound that has gained attention in the scientific research community due to its potential applications in the field of medicinal chemistry. BDMP belongs to the class of benzodioxole derivatives, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
4-bromophenyl 2,6-dimethoxybenzoate has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Its anti-inflammatory properties have been attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-bromophenyl 2,6-dimethoxybenzoate has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the growth of tumors in animal models. Additionally, 4-bromophenyl 2,6-dimethoxybenzoate has shown promising anti-bacterial activity against a range of bacterial strains, including MRSA.
Mechanism of Action
The exact mechanism of action of 4-bromophenyl 2,6-dimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. For example, 4-bromophenyl 2,6-dimethoxybenzoate has been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. 4-bromophenyl 2,6-dimethoxybenzoate has also been found to bind to the estrogen receptor and inhibit its activity, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
4-bromophenyl 2,6-dimethoxybenzoate has been found to have a range of biochemical and physiological effects in the body. For example, it has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of inflammatory diseases such as rheumatoid arthritis. 4-bromophenyl 2,6-dimethoxybenzoate has also been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects. Additionally, 4-bromophenyl 2,6-dimethoxybenzoate has been found to inhibit the growth of bacterial strains such as MRSA, which could make it a valuable tool in the fight against antibiotic-resistant bacteria.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-bromophenyl 2,6-dimethoxybenzoate in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 4-bromophenyl 2,6-dimethoxybenzoate has been found to exhibit a range of biological activities, which makes it a valuable tool for studying various disease processes. However, one limitation of using 4-bromophenyl 2,6-dimethoxybenzoate in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 4-bromophenyl 2,6-dimethoxybenzoate. One potential area of research is the development of 4-bromophenyl 2,6-dimethoxybenzoate-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential area of research is the development of 4-bromophenyl 2,6-dimethoxybenzoate-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-bromophenyl 2,6-dimethoxybenzoate and to identify potential side effects of the compound.
Synthesis Methods
4-bromophenyl 2,6-dimethoxybenzoate can be synthesized through a multistep process that involves the reaction of 4-bromophenol with 2,6-dimethoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain 4-bromophenyl 2,6-dimethoxybenzoate in its pure form. The overall yield of this synthesis method is around 50%.
properties
IUPAC Name |
(4-bromophenyl) 2,6-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-18-12-4-3-5-13(19-2)14(12)15(17)20-11-8-6-10(16)7-9-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIKUVZIEBAILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl) 2,6-dimethoxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5761627.png)
![N-cyclohexyl-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5761635.png)
![2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5761648.png)
![4-bromo-N-(4-ethoxyphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5761651.png)
![2,2-dimethyl-5-{[(methylamino)carbonyl]-NNO-azoxy}-5-nitro-1,3-dioxane](/img/structure/B5761660.png)
![7-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5761665.png)
![6-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5761677.png)





![1-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5761734.png)
![N-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5761741.png)